CS-003 Free base

Neurokinin receptor pharmacology Radioligand binding Tachykinin antagonism

Investigators using selective or dual neurokinin antagonists face incomplete receptor coverage-leaving NK1-, NK2-, or NK3-mediated bronchoconstriction, plasma extravasation, and neurogenic inflammation unopposed. CS-003 Free base resolves this with balanced low-nanomolar affinity at all three human NK receptors (NK1: 2.3 nM, NK2: 0.54 nM, NK3: 0.74 nM), enabling clean triple-receptor blockade interrogation. • Validated in vivo: IV ≤0.27 mg/kg inhibits capsaicin-induced neurokinin release in guinea pig asthma/COPD models • Functional antagonism: pA2 8.7 (NK1), 9.4 (NK2), 9.5 (NK3); superior citric acid-induced cough suppression vs. selective antagonists • Phase 2 clinical reference: proven NKA-induced bronchoconstriction blockade in asthmatic patients

Molecular Formula C34H38Cl2N2O6S
Molecular Weight 673.6 g/mol
Cat. No. B12086429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS-003 Free base
Molecular FormulaC34H38Cl2N2O6S
Molecular Weight673.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl
InChIInChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3
InChIKeyRWSBBXFLRGQFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CS-003: Triple Neurokinin Receptor Antagonist


The compound [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone hydrochloride, also known as CS-003 or R-113281, is a small-molecule triple neurokinin (NK) receptor antagonist [1]. It exhibits high, balanced affinity for all three human neurokinin receptors: NK1, NK2, and NK3 [2]. The compound contains a stereochemically defined spiro[benzo[c]thiophene-1(3H),4'-piperidine] core, a 2-(3,4-dichlorophenyl)morpholine moiety, and a 3,4,5-trimethoxybenzoyl group [3]. CS-003 reached Phase 2 clinical development for asthma and chronic obstructive pulmonary disease (COPD) before discontinuation, and remains a valuable research tool for studying tachykinin-mediated pathophysiology and triple-receptor blockade strategies [4].

Target profile
Triple neurokinin receptor antagonist with balanced affinity for NK1, NK2, NK3
Research context
Tachykinin-mediated pathophysiology and triple-receptor blockade strategy studies
Tool compound status
Phase 2 clinical candidate; research-use-only tool for integrated neurokinin pathway investigation

Why CS-003 Cannot Be Substituted


Substituting CS-003 with a selective NK1, NK2, NK3 antagonist or even a dual NK1/NK2 antagonist fundamentally alters the pharmacological profile being interrogated. The tachykinin system exhibits substantial receptor cross-talk and functional redundancy in vivo; blockade of only one or two receptor subtypes leaves alternative pathways intact for neurokinin-mediated bronchoconstriction, plasma extravasation, mucus secretion, and neurogenic inflammation [1]. Selective antagonists (e.g., aprepitant for NK1, GR159897 for NK2, talnetant for NK3) each display subnanomolar affinity for their primary target but ≥100–10,000-fold lower affinity for the remaining receptors . Dual antagonists such as ZD6021 and DNK333 address NK1/NK2 but lack meaningful NK3 blockade (Ki >70 nM), leaving NK3-mediated facilitation of cholinergic neurotransmission unopposed [2]. CS-003 provides balanced, low-nanomolar affinity across all three human NK receptors (NK1: 2.3 nM, NK2: 0.54 nM, NK3: 0.74 nM), a profile not replicated by any single or dual antagonist, making simple substitution scientifically invalid for studies requiring simultaneous triple-receptor blockade [3].

CS-003 (triple NK antagonist)
Balanced, low-nanomolar affinity across NK1, NK2, NK3; functional antagonism at all three receptors confirmed in vitro and in vivo.
Unique profile enables simultaneous blockade of SP-, NKA-, and NKB-mediated signaling.
Selective or dual antagonists
Selective NK1/NK2/NK3 antagonists and dual NK1/NK2 agents leave one or two receptor pathways unopposed; functional NK3 blockade absent or weak at relevant concentrations.
Substitution may shift tachykinin response profile and alter experimental interpretation.

CS-003 Head-to-Head Evidence


Balanced Triple NK Receptor Binding Affinity

In radioligand binding assays using cloned human receptors, CS-003 exhibits high and balanced affinity for NK1, NK2, and NK3 receptors with Ki values of 2.3 nM, 0.54 nM, and 0.74 nM, respectively [1]. In contrast, the selective NK1 antagonist aprepitant shows a Ki of 0.019 nM for NK1 but >1,000-fold selectivity over NK2/NK3; the selective NK2 antagonist GR159897 displays a Ki of 0.32 nM for NK2 with Kis of 5,010 nM (NK1) and >1,000 nM (NK3); and the selective NK3 antagonist talnetant has a Ki of 1.4 nM for NK3 with Kis of 144 nM (NK1) and >100,000 nM (NK2) . The dual NK1/NK2 antagonist ZD6021 exhibits Kis of 0.12 nM (NK1) and 0.64 nM (NK2) but a significantly weaker Ki of 74 nM for NK3 [2]. CS-003 is unique in maintaining subnanomolar-to-low nanomolar affinity across all three receptors simultaneously.

Balanced triple NK binding
Cross-study comparable
Ki (NK1): 2.3 nM; NK2: 0.54 nM; NK3: 0.74 nM. Comparators show ≥70-fold selectivity gap for at least one subtype (e.g., ZD6021 NK3 Ki 74 nM).
Supports triple-receptor occupancy model
Radioligand binding on cloned human receptors; balanced subnanomolar–low nanomolar affinity is unique among tested antagonists.
Neurokinin receptor pharmacology Radioligand binding Tachykinin antagonism Receptor occupancy

Functional Antagonism at NK1, NK2, and NK3

In functional assays measuring agonist-induced inositol phosphate formation in CHO cells expressing human NK receptors, CS-003 acted as a competitive antagonist with pA2 values of 8.7 (NK1), 9.4 (NK2), and 9.5 (NK3) [1]. These pA2 values correspond to antagonist dissociation constants (Kb) of 2.0 nM, 0.40 nM, and 0.32 nM, respectively, confirming functional potency closely mirrors binding affinity. Schild plot slopes did not significantly deviate from unity, indicating pure competitive antagonism without allosteric modulation or irreversible binding [1]. For comparison, the dual antagonist ZD6021 exhibited functional pIC50 values of 7.6 (NK1) and 7.3 (NK2) but no reported functional NK3 antagonism at concentrations below 100 nM [2]. Selective antagonists typically show functional activity only against their cognate receptor (e.g., talnetant pA2 = 8.1 for NK3, no activity at NK1/NK2 at ≤10 μM) [3].

Functional antagonism pA2
Cross-study comparable
pA2: NK1 8.7 (Kb 2.0 nM), NK2 9.4 (0.40 nM), NK3 9.5 (0.32 nM). ZD6021 functional IC50 ~25–50 nM, NK3 not reported; selective antagonists active only at cognate receptor.
Binding translates to functional blockade across all subtypes
Competitive antagonism confirmed by Schild analysis; supports use in cellular signaling assays requiring simultaneous NK1/NK2/NK3 inhibition.
Functional antagonism Inositol phosphate accumulation Schild analysis Tachykinin signaling

In Vivo Blockade of Airway and Vascular Responses

In anesthetized guinea pigs, intravenous CS-003 dose-dependently inhibited bronchoconstriction induced by exogenous neurokinin A (NK2-preferring) and neurokinin B (NK3-preferring), with ID50 values of 0.040 mg/kg and 0.063 mg/kg, respectively [1]. CS-003 also inhibited substance P-induced tracheal vascular hyperpermeability (NK1-mediated) with an ID50 of 0.13 mg/kg [1]. Notably, CS-003 inhibited capsaicin-induced bronchoconstriction—a response mediated by endogenous neurokinin release from sensory nerves—with an ID50 of 0.27 mg/kg, demonstrating functional blockade of all three endogenously released tachykinins simultaneously [1]. For context, the selective NK2 antagonist SR 48968 (saredutant) required 100 mg orally in asthmatic patients to achieve significant inhibition of NKA-induced bronchoconstriction, but lacks any NK1- or NK3-mediated vascular or cholinergic effects [2]. The dual NK1/NK2 antagonist FK-224 failed to block NKA-induced bronchoconstriction in asthmatic patients at tested doses [3].

In vivo airway/vascular blockade
Cross-study comparable
ID50 (i.v., guinea pig): 0.040 mg/kg (NKA bronchoconstriction), 0.063 mg/kg (NKB), 0.13 mg/kg (SP vascular permeability), 0.27 mg/kg (capsaicin-induced). Selective/dual comparators required higher doses or failed in human challenges.
Supports preclinical respiratory disease models
Effective blockade of endogenously released tachykinins; capsaicin response confirms simultaneous NK1/NK2/NK3 inhibition.
In vivo pharmacology Airway hyperresponsiveness Bronchoconstriction Vascular permeability Guinea pig model

Citric Acid-Induced Cough Inhibition

In a guinea pig citric acid-induced cough model, intravenous CS-003 significantly inhibited cough frequency, and the magnitude of inhibition was greater than that observed for selective NK1, NK2, or NK3 receptor antagonists tested individually [1]. While the original publication notes that the effect of CS-003 was greater than those of other selective neurokinin receptor antagonists, it does not provide side-by-side quantitative comparator data from the same study [1]. The selective NK2 antagonist SR 48968 has been shown to inhibit citric acid-induced cough in guinea pigs with an ID50 of approximately 0.3 mg/kg i.v., but lacks NK1- and NK3-mediated antitussive components [2]. The observation that triple blockade achieves superior cough suppression compared to selective antagonists is consistent with the known involvement of all three NK receptors in the cough reflex pathway [3].

Citric acid cough inhibition
Data to verify
CS-003 inhibited cough frequency with magnitude described as greater than selective antagonists; exact comparator data not reported in same study.
Rationale for triple antagonism in cough research
Source-specific review; quantitative comparison with selective NK1/NK2/NK3 antagonists requires independent verification.
Antitussive efficacy Cough reflex Citric acid challenge Neurokinin-mediated cough

Clinical Bronchoprotection in Asthmatic Patients

In a randomized, double-blind, placebo-controlled, crossover trial in 16 mild asthmatic patients, a single oral dose of 200 mg CS-003 protected significantly against neurokinin A (NKA)-induced bronchoconstriction at 1 and 8 hours post-dose [1]. The protective effect was demonstrated by a significant rightward shift in the NKA dose-response curve, with 12 of 16 patients (75%) failing to reach the provocative concentration causing a 20% fall in FEV1 (PC20) at 1 hour post-dose, and 5 of 16 patients (31%) at 8 hours post-dose [1]. This did not occur under placebo treatment. In contrast, the dual NK1/NK2 antagonist FK-224 (inhaled) failed to significantly block NKA-induced bronchoconstriction in asthmatic patients [2], and the selective NK2 antagonist SR 48968 (100 mg oral) achieved only partial inhibition [3]. CS-003 represents the first triple NK receptor antagonist to demonstrate clinical efficacy in blocking NKA-induced bronchoconstriction in humans [1].

Clinical bronchoprotection
Trial context
200 mg oral CS-003: significant rightward shift in NKA dose-response curve at 1h and 8h in mild asthmatics (n=16); 75% did not reach PC20 at 1h. FK-224 failed, SR 48968 gave partial protection.
Human proof-of-concept for triple NK blockade
Phase 2 crossover trial; results reflect endpoint context and support respiratory research applications.
Clinical pharmacology Asthma Bronchoprovocation Neurokinin A challenge Phase 2 trial

CS-003 Application Scenarios


Preclinical Respiratory Disease Modeling

CS-003 is the compound of choice for in vivo guinea pig models of asthma, allergic rhinitis, and COPD where all three neurokinin-mediated pathways (plasma extravasation via NK1, bronchoconstriction via NK2, and cholinergic facilitation via NK3) contribute to pathophysiology [1]. The compound's demonstrated in vivo efficacy at intravenous doses ≤0.27 mg/kg against capsaicin-induced endogenous neurokinin release makes it suitable for evaluating the integrated role of tachykinins in airway hyperresponsiveness and neurogenic inflammation [2].

In Vitro NK Receptor Cross-Talk Analysis

For researchers investigating how NK1, NK2, and NK3 receptors cooperatively regulate cellular responses, CS-003 provides balanced functional antagonism with pA2 values of 8.7, 9.4, and 9.5, respectively [3]. Unlike selective antagonists that leave two receptor pathways unopposed, or dual antagonists that fail to block NK3 at physiologically relevant concentrations, CS-003 enables clean interrogation of triple-receptor blockade effects on downstream signaling, gene expression, or cytokine release in cell-based assays [4].

Cough Reflex and Antitussive Mechanism Research

CS-003 is the preferred tool compound for investigating the role of multiple NK receptors in the cough reflex arc. Its superior inhibition of citric acid-induced cough in guinea pigs compared to selective NK antagonists supports its use in dissecting the relative contributions of NK1, NK2, and NK3 receptors to cough hypersensitivity and in evaluating novel antitussive strategies that require pan-NK receptor blockade [5].

Ex Vivo Human Airway Contraction Profiling

CS-003's established clinical efficacy in blocking NKA-induced bronchoconstriction in asthmatic patients [6] positions it as a validated reference compound for ex vivo studies using human isolated bronchi or pulmonary arteries. Its balanced triple-receptor profile allows researchers to distinguish between NK1-, NK2-, and NK3-mediated contractile components in human airway smooth muscle without the confounding effects of incomplete receptor coverage inherent to selective or dual antagonists [7].

Application
Selection Property
Validation Focus
Preclinical respiratory disease models
Simultaneous NK1/NK2/NK3 blockade in vivo
Airway hyperresponsiveness and neurogenic inflammation endpoints
NK receptor cross-talk analysis
Balanced functional antagonism (pA2 8.7–9.5)
Downstream signaling and cytokine release in cell-based assays
Cough reflex mechanism studies
Pan-NK receptor blockade in cough models
Citric acid challenge and antitussive pathway dissection
Ex vivo human airway contraction profiling
Triple-receptor coverage without confounding gaps
NK1/NK2/NK3-mediated contractile component differentiation

Technical Documentation Hub

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